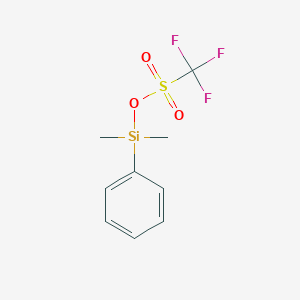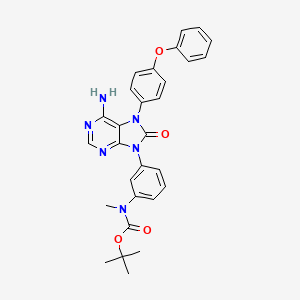
N-(5-bromo-2-methoxypyridin-3-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-methoxypyridin-3-yl)-N-methylacetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a methyl-acetamide group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxypyridin-3-yl)-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the pyridine ring or the acetamide group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(5-bromo-2-methoxypyridin-3-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxypyridin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
- (5-Bromo-2-methoxypyridin-3-yl)methanamine
- N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide
- N-(2-Bromo-5-formylpyridin-3-yl)pivalamide
- N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide
Uniqueness
N-(5-bromo-2-methoxypyridin-3-yl)-N-methylacetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
N-(5-bromo-2-methoxypyridin-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(13)12(2)8-4-7(10)5-11-9(8)14-3/h4-5H,1-3H3 |
InChI Key |
UFKAVUDPMATTRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=C(N=CC(=C1)Br)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8464047.png)

![{[4-(Benzenesulfonyl)phenyl]methyl}phosphonic acid](/img/structure/B8464056.png)
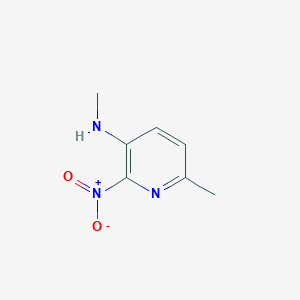
![1-(4-Methylbenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B8464074.png)
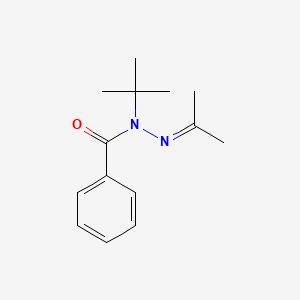

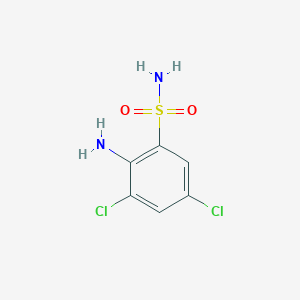

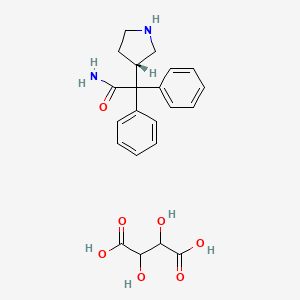
![2-[(4-Bromophenyl)methyl]oxirane](/img/structure/B8464102.png)
![2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole](/img/structure/B8464108.png)
